molecular formula C14H16O3 B14134833 2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 89114-53-4

2,4'-Dimethoxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one

Cat. No.: B14134833
CAS No.: 89114-53-4
M. Wt: 232.27 g/mol
InChI Key: ONHLENOOECCFSA-UHFFFAOYSA-N
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Description

2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes two methoxy groups and a dihydrobiphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the use of Friedel-Crafts acylation followed by reduction and methoxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert ketones to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and produce various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4’-Dihydroxy-6’-methoxy-3’,5’-dimethylchalcone
  • 4’-O-monosubstituted-DMC
  • 7-O-acylated-4-hydroxycoumarin derivatives

Uniqueness

2,4’-Dimethoxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific structural features, such as the presence of methoxy groups and a dihydrobiphenyl core. These features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

89114-53-4

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

2-methoxy-3-(4-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C14H16O3/c1-16-11-8-6-10(7-9-11)12-4-3-5-13(15)14(12)17-2/h6-9H,3-5H2,1-2H3

InChI Key

ONHLENOOECCFSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)CCC2)OC

Origin of Product

United States

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